molecular formula C17H21N3O4 B6501717 N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1396885-25-8

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B6501717
CAS No.: 1396885-25-8
M. Wt: 331.4 g/mol
InChI Key: SPYODLCZEOILRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide (ethanediamide) backbone. The compound features two distinct substituents:

  • A 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl group, which introduces a hydroxypyrrolidine moiety. This group may influence solubility and hydrogen-bonding interactions due to the hydroxyl and pyrrole nitrogen.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11-6-7-15(24-3)12(9-11)19-17(23)16(22)18-10-14(21)13-5-4-8-20(13)2/h4-9,14,21H,10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYODLCZEOILRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a. N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide ()

  • Key Differences: Aromatic Substituent: The target compound’s 2-methoxy-5-methylphenyl group contrasts with the 5-chloro-2-methoxyphenyl group in . The chloro substituent in may enhance electrophilicity and receptor binding affinity, whereas the methyl group in the target compound could improve metabolic stability. The target compound’s hydroxypyrrolidine group offers hydrogen-bonding capacity but lacks the basic nitrogen of piperazine.
  • Implications : The chloro substituent in might confer higher potency in environments sensitive to electron-withdrawing groups, while the target compound’s methyl group could reduce toxicity or improve bioavailability .

b. 5-Substituted Tetrahydronaphthalen-2-yl Derivatives ()

  • Structural Contrast : These compounds feature a tetrahydronaphthalenyl core instead of the ethanediamide backbone. The synthesis (e.g., THP protection, LAH reduction) emphasizes steric and electronic modulation via hydroxyl and ether groups.
  • Functional Relevance: The tetrahydronaphthalenyl system in enables planar aromatic interactions, whereas the ethanediamide scaffold in the target compound allows for conformational flexibility and dual hydrogen-bond donor/acceptor sites .

Hypothetical Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound Compounds
LogP Moderate (~2.5–3.5)* Higher (~3.0–4.0)* due to chloro substituent Lower (~1.5–2.5)* with polar hydroxyl
Solubility Limited aqueous solubility Improved via piperazinyl salt formation Moderate (tetrahydronaphthalenyl hydrophobicity)
Bioactivity Potential CNS or enzyme targeting Likely antimicrobial or kinase inhibition Estrogen receptor modulation

*Predicted values based on substituent contributions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.